2-(1H-1,2,4-Triazol-5-yl)pyrazine
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Overview
Description
2-(1H-1,2,4-Triazol-5-yl)pyrazine is a chemical compound with the molecular formula C6H5N5 and a molecular weight of 147.14 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 2-(1H-1,2,4-Triazol-5-yl)pyrazine is 1S/C6H5N5/c1-2-8-5(3-7-1)6-9-4-10-11-6/h1-4H, (H,9,10,11) . This indicates the presence of a pyrazine ring attached to a 1,2,4-triazole ring.Scientific Research Applications
Synthesis and Properties of Triazole Derivatives
- Research indicates that derivatives of pyrazole and 1,2,4-triazole, including compounds similar to 2-(1H-1,2,4-Triazol-5-yl)pyrazine, are significant in medicine and pharmacy due to their chemical modification possibilities and pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activities
- Novel triazole derivatives, akin to 2-(1H-1,2,4-Triazol-5-yl)pyrazine, have been synthesized and found effective as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Crystal Structure and Magnetic Properties
- A study on the crystal structure and magnetic properties of a binuclear cobalt(II) complex incorporating a variant of 2-(1H-1,2,4-Triazol-5-yl)pyrazine revealed insights into the compound's structure and potential for interaction in various chemical environments (Huang et al., 2015).
Chemical Stability and Fluorescence
- Multinuclear PbII complexes using derivatives of 2-(1H-1,2,4-Triazol-5-yl)pyrazine demonstrated remarkable chemical stability and potential applications in fluorescence studies (Jia et al., 2013).
Photophysical Characterisation
- The photophysical properties of ruthenium(II) polypyridyl 1,2,4-triazole complexes, which include derivatives of 2-(1H-1,2,4-Triazol-5-yl)pyrazine, have been characterized, indicating potential applications in electronic and photonic devices (Browne et al., 2003).
Structural Study of Triazole Derivatives
- A structural analysis of various 1,2,4-triazole derivatives, related to 2-(1H-1,2,4-Triazol-5-yl)pyrazine, has been conducted to understand their molecular and supramolecular assembly (Artime et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-2-8-5(3-7-1)6-9-4-10-11-6/h1-4H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERQPQFEHVFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-5-yl)pyrazine |
Citations
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